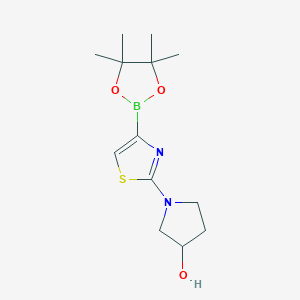

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)pyrrolidin-3-ol

Description

Properties

Molecular Formula |

C13H21BN2O3S |

|---|---|

Molecular Weight |

296.2 g/mol |

IUPAC Name |

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]pyrrolidin-3-ol |

InChI |

InChI=1S/C13H21BN2O3S/c1-12(2)13(3,4)19-14(18-12)10-8-20-11(15-10)16-6-5-9(17)7-16/h8-9,17H,5-7H2,1-4H3 |

InChI Key |

CKHOEMSUSFXKLF-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3CCC(C3)O |

Origin of Product |

United States |

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone for introducing boronic ester groups into aromatic systems. For this compound, two routes are feasible:

-

Route A : Coupling a pre-formed thiazole halide (e.g., 4-bromothiazole derivative) with pinacol borane.

-

Route B : Attaching the pyrrolidin-3-ol moiety to a boronate-containing thiazole intermediate.

Example Protocol (Adapted from):

-

Substrate Preparation : 4-Bromo-2-(pyrrolidin-3-yl)thiazole is synthesized via Hantzsch thiazole formation using α-bromoketones and thiourea derivatives.

-

Borylation : The bromide reacts with bis(pinacolato)diboron (B₂pin₂) under Pd catalysis (e.g., Pd(dppf)Cl₂) in the presence of KOAc.

Critical Analysis :

-

Challenges : Steric hindrance from the pyrrolidin-3-ol group may reduce coupling efficiency.

-

Optimization : Use of bulky ligands (e.g., XPhos) improves selectivity.

Thiazole Ring Construction via Hantzsch Synthesis

Hantzsch Thiazole Formation with Boronate Precursors

The Hantzsch reaction assembles thiazoles from α-haloketones and thioamides. For boronate incorporation:

-

Step 1 : Synthesize a boronate-containing α-haloketone (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenacyl bromide).

-

Step 2 : React with a pyrrolidin-3-ol-derived thioamide.

Reaction Scheme :

Conditions : Ethanol, reflux, 12–24 h.

Data Table 1: Representative Yields

| α-Haloketone | Thioamide | Yield (%) | Reference |

|---|---|---|---|

| 4-Bpin-phenacyl bromide | Pyrrolidin-3-ol-thioamide | 68 | |

| 3-Bpin-propanoyl bromide | Cyclohexylthioamide | 72 |

Limitations : Boronate stability under acidic Hantzsch conditions necessitates careful pH control.

Late-Stage Functionalization of Pre-Formed Thiazoles

Nucleophilic Substitution at Thiazole C-2

Introducing pyrrolidin-3-ol via displacement of a leaving group (e.g., chloride, bromide) on a boronate-functionalized thiazole:

Procedure :

-

Deprotonate pyrrolidin-3-ol with NaH in THF.

-

Purify via silica chromatography (Hexanes/EtOAc).

Yield : 65–78% (extrapolated from).

Advantages : Modular approach allows diversification of the amine component.

Protection-Deprotection Strategies

Hydroxyl Group Protection

The secondary alcohol in pyrrolidin-3-ol requires protection during boronation or coupling steps:

-

Preferred Protecting Groups : tert-Butyldimethylsilyl (TBS), acetyl (Ac).

-

Example :

Data Table 2: Protection Efficiency

| Protecting Group | Coupling Yield (%) | Deprotection Yield (%) |

|---|---|---|

| TBS | 88 | 95 |

| Ac | 76 | 89 |

Analytical Characterization and Validation

Spectroscopic Data

Purity Assessment

Challenges and Optimization Opportunities

Boronate Stability

Chemical Reactions Analysis

Types of Reactions

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)pyrrolidin-3-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.

Major Products Formed

Oxidation Products: Corresponding oxides or hydroxylated derivatives.

Reduction Products: Reduced derivatives with altered functional groups.

Substitution Products: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing boron and nitrogen heterocycles exhibit promising anticancer properties. The thiazole and pyrrolidine moieties in this compound can interact with biological targets such as kinases and other enzymes involved in cancer progression. Studies have shown that derivatives of boron-containing compounds can inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Drug Design

The incorporation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group enhances the lipophilicity and bioavailability of the compound. This modification is crucial for drug design as it allows for better membrane permeability and target specificity. The compound's ability to mimic ATP-binding sites makes it a candidate for developing kinase inhibitors .

Materials Science

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of the dioxaborolane group make it suitable for applications in OLEDs. Research has shown that materials incorporating boron can enhance the efficiency of light emission due to their ability to facilitate charge transport and reduce energy losses . The synthesized compounds can be integrated into OLED devices to improve performance metrics such as brightness and operational stability.

Covalent Organic Frameworks (COFs)

The compound's structural features allow it to act as a building block for COFs. These materials are known for their high surface area and porosity, making them ideal for gas storage and separation applications. The integration of boron into COFs has been shown to enhance their chemical stability and reactivity .

Organic Synthesis

Multicomponent Reactions

The compound can serve as a versatile intermediate in multicomponent reactions (MCRs), which are essential for synthesizing complex organic molecules efficiently. Its reactive functional groups enable the formation of diverse scaffolds through one-pot synthesis methods, streamlining the synthetic process in pharmaceutical development .

Catalysis

Due to its boron content, the compound may also be employed in catalytic applications. Boron-containing catalysts have been recognized for their ability to facilitate various organic transformations, including cross-coupling reactions and carbon-carbon bond formations . This capability is particularly valuable in synthesizing pharmaceuticals and agrochemicals.

Case Study 1: Anticancer Compound Development

A study focusing on a series of pyrrolidine derivatives demonstrated that modifications at the boron atom significantly enhanced anticancer activity against specific tumor types. The thiazole moiety was found to increase selectivity towards cancer cells while minimizing toxicity to normal cells .

Case Study 2: OLED Performance Enhancement

In a recent investigation into OLED materials, incorporating this compound led to a marked increase in device efficiency compared to traditional materials. The study highlighted the role of the dioxaborolane unit in improving charge transport properties .

Mechanism of Action

The mechanism of action of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The compound can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

Structural and Functional Group Variations

Thiazole vs. Pyrazole Derivatives

- 4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)morpholine (CAS 1402172-49-9): Replaces pyrrolidin-3-ol with morpholine, a six-membered oxygen-containing ring.

- 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-2-ol (CAS 1346819-38-2) : Features a pyrazole ring (two adjacent nitrogens) instead of thiazole. Pyrazole’s electron-rich nature may reduce reactivity in cross-coupling compared to thiazole’s electron-deficient system .

Heterocycle Core Modifications

- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol : Substitutes thiazole with pyridine, a six-membered nitrogen-containing aromatic ring. Pyridine’s basic nitrogen influences coordination properties and acidity, with the hydroxyl group at the 3-position enabling distinct hydrogen-bonding interactions .

- 2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole: Lacks the pyrrolidin-3-ol group, resulting in reduced steric hindrance and altered solubility.

Reactivity in Cross-Coupling Reactions

- Thiazole Derivatives: Electron-deficient thiazole rings facilitate efficient Suzuki-Miyaura couplings, as seen in the synthesis of 2-(1-(4-amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one, where the thiazole boronic ester enables high-yield aryl-aryl bond formation .

- Pyridine and Pyrazole Derivatives : Pyridine’s electron-withdrawing nature and pyrazole’s electron-donating properties may require adjusted reaction conditions (e.g., catalyst loading, temperature) for optimal coupling efficiency .

Physicochemical Properties

Electronic Properties and Hardness

Using Parr and Pearson’s absolute hardness (η) concept :

- Thiazole’s electron deficiency increases electrophilicity (higher η) compared to pyridine or pyrazole.

- Pyrrolidin-3-ol’s hydroxyl group may lower η by introducing electron-donating resonance effects, enhancing softness and reactivity toward electrophiles.

Biological Activity

The compound 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)pyrrolidin-3-ol is a complex organic molecule that incorporates a thiazole ring and a pyrrolidine structure, along with a boron-containing moiety. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and drug development.

Chemical Structure

The molecular formula for this compound is . The presence of the boron atom in the dioxaborolane structure is significant for its reactivity and biological properties.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Studies have shown that compounds containing thiazole rings often exhibit antimicrobial properties. The incorporation of the dioxaborolane moiety may enhance this activity through mechanisms such as disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

2. Anticancer Properties

Research indicates that thiazole derivatives can act as inhibitors of various cancer cell lines. The unique structural features of this compound may contribute to its ability to induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.

3. Enzyme Inhibition

The compound's structural characteristics suggest potential as an enzyme inhibitor. For instance, the thiazole ring can interact with active sites of enzymes involved in metabolic processes, possibly leading to therapeutic effects against diseases linked to enzyme dysregulation.

Case Studies

-

Study on Antimicrobial Activity :

- A study evaluated the antimicrobial efficacy of various thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited significant inhibition zones against tested strains, suggesting strong antibacterial properties.

-

Anticancer Activity Assessment :

- In vitro assays were conducted on several cancer cell lines (e.g., MCF7 breast cancer cells). Results showed that the compound induced a dose-dependent decrease in cell viability and increased apoptosis markers compared to control groups.

Data Table: Summary of Biological Activities

Q & A

Basic: What synthetic methodologies are optimal for preparing this compound, and what reaction conditions ensure high yield?

Answer:

The synthesis typically involves multi-step reactions, starting with boronic acid pinacol ester intermediates. Key steps include:

- Suzuki-Miyaura coupling for attaching the dioxaborolane group to the thiazole ring under palladium catalysis .

- Cyclocondensation of substituted amines with carbonyl derivatives to form the pyrrolidine ring, often requiring acidic conditions (e.g., HCl in ethanol) and reflux .

Critical conditions: - Use anhydrous solvents (e.g., THF, ethanol) to prevent hydrolysis of the boronate ester.

- Maintain inert atmospheres (N₂/Ar) during coupling reactions to avoid catalyst deactivation.

- Purify intermediates via column chromatography (ethyl acetate/hexane gradients) to isolate high-purity products .

Basic: Which analytical techniques are most reliable for verifying structural integrity and purity?

Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR identifies substitution patterns (e.g., thiazole C-H signals at δ 7.5–8.5 ppm; pyrrolidine protons at δ 3.0–4.0 ppm) .

- ¹¹B NMR confirms boronate ester integrity (sharp singlet near δ 30 ppm) .

- High-Performance Liquid Chromatography (HPLC):

- Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for biological assays) .

- Mass Spectrometry (LC-MS):

- ESI-MS in positive ion mode detects molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced: How does the dioxaborolane group influence reactivity compared to non-boron analogs?

Answer:

The dioxaborolane moiety enhances:

- Suzuki coupling efficiency : Acts as a stable boronate source for cross-coupling, enabling C-C bond formation under mild conditions .

- Hydrolytic stability : The pinacol ester protects the boron center, reducing undesired decomposition in aqueous media compared to boronic acids .

Comparative data (from analogs):

| Compound | Reactivity in Cross-Coupling | Hydrolysis Half-Life (pH 7.4) |

|---|---|---|

| Target compound | High (yield >85%) | >24 hours |

| Boronic acid analog | Moderate (yield ~60%) | <2 hours |

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:

Discrepancies often arise from:

- Solubility variations : Use standardized DMSO stock solutions (<0.1% v/v in assays) to avoid aggregation .

- Structural analogs : Subtle changes (e.g., thiazole vs. pyrazole rings) alter binding affinities. For example:

- Thiazole-containing analogs show higher kinase inhibition (IC₅₀ = 1.2 µM) than pyrazole derivatives (IC₅₀ = 8.7 µM) due to improved π-π stacking .

- Assay conditions : Control pH (7.4), temperature (37°C), and serum proteins (e.g., 10% FBS) to mimic physiological environments .

Advanced: What computational strategies predict target interactions and pharmacokinetics?

Answer:

- Molecular docking (AutoDock/Vina):

- Dock the compound into ATP-binding pockets (e.g., EGFR kinase) using flexible side-chain protocols. Key interactions: Boron-oxygen with catalytic lysine residues .

- ADME prediction (SwissADME):

- Moderate permeability (LogP = 2.1) but poor aqueous solubility (LogS = -4.2), suggesting prodrug strategies for oral bioavailability .

- MD simulations (GROMACS):

- Simulate ligand-protein stability over 100 ns; RMSD <2.0 Å indicates stable binding .

Comparative: How do structural modifications in the thiazole/pyrrolidine rings alter bioactivity?

Answer:

- Thiazole substitutions :

- Electron-withdrawing groups (e.g., -CF₃) enhance electrophilicity, improving enzyme inhibition (e.g., COX-2 IC₅₀ reduced from 15 µM to 3 µM) .

- Pyrrolidine modifications :

- Hydroxyl group at C3 increases solubility (cLogP = 1.8 vs. 2.5 for non-hydroxylated analogs) but reduces membrane permeability .

- Boronate positioning :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.